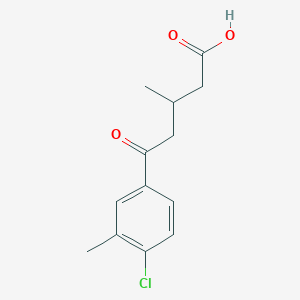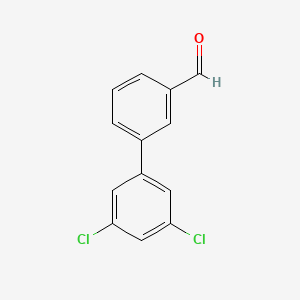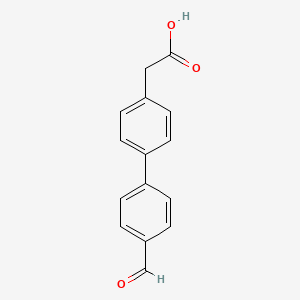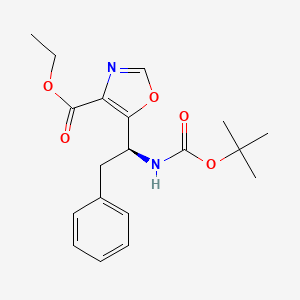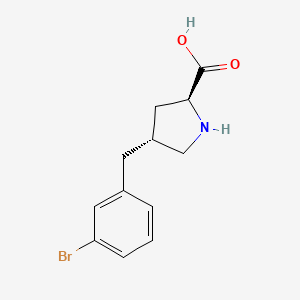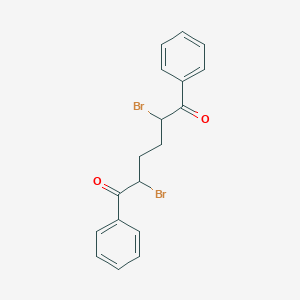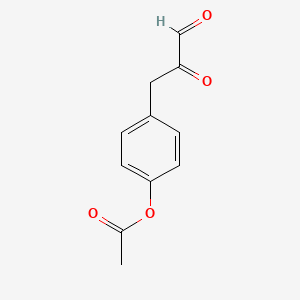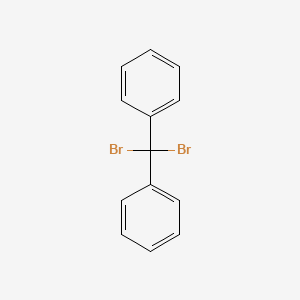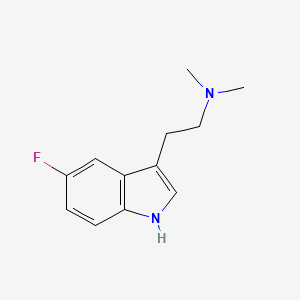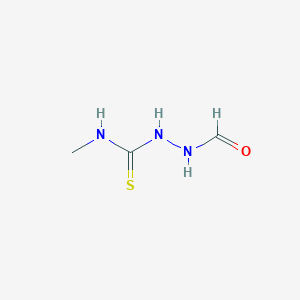
N-(methylcarbamothioylamino)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(methylcarbamothioylamino)formamide is a chemical compound with the molecular formula C3H7N3OS. It is a derivative of thiosemicarbazide, characterized by the presence of a formyl group and a methyl group attached to the thiosemicarbazide backbone. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
N-(methylcarbamothioylamino)formamide can be synthesized through the condensation reaction of 4-methyl-3-thiosemicarbazide with formyl-containing compounds. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with formic acid or formic acid derivatives under controlled conditions. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 1-formyl-4-methyl-3-thiosemicarbazide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-(methylcarbamothioylamino)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiosemicarbazides.
科学研究应用
N-(methylcarbamothioylamino)formamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-formyl-4-methyl-3-thiosemicarbazide involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can enhance its biological activity. In antimicrobial applications, it disrupts the cell membrane and inhibits the growth of microorganisms. In anticancer research, it induces apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes .
相似化合物的比较
N-(methylcarbamothioylamino)formamide can be compared with other thiosemicarbazide derivatives:
4-Methyl-3-thiosemicarbazide: Lacks the formyl group, resulting in different reactivity and biological activity.
1-Formyl-4-phenyl-3-thiosemicarbazide: Contains a phenyl group instead of a methyl group, which can influence its chemical properties and applications.
1-Formyl-4-ethyl-3-thiosemicarbazide: Contains an ethyl group, leading to variations in its reactivity and biological effects.
The uniqueness of 1-formyl-4-methyl-3-thiosemicarbazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
58064-52-1 |
|---|---|
分子式 |
C3H7N3OS |
分子量 |
133.18 g/mol |
IUPAC 名称 |
N-(methylcarbamothioylamino)formamide |
InChI |
InChI=1S/C3H7N3OS/c1-4-3(8)6-5-2-7/h2H,1H3,(H,5,7)(H2,4,6,8) |
InChI 键 |
VEGDVPNETMEUAW-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC=O |
规范 SMILES |
CNC(=S)NNC=O |
Key on ui other cas no. |
58064-52-1 |
Pictograms |
Acute Toxic |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium-3-olate](/img/structure/B1621509.png)
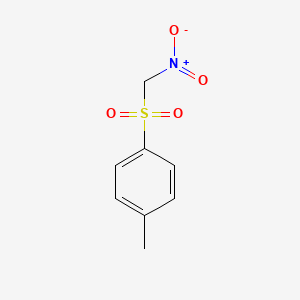
![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)
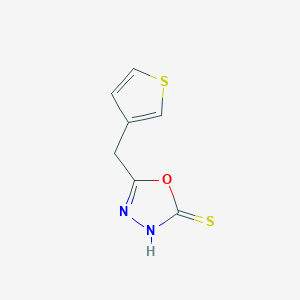
![1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B1621513.png)
